![molecular formula C6H6N4 B15072635 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide or formic acid, followed by cyclization to form the desired pyrazolopyrimidine structure . The reaction conditions often include heating the mixture to reflux in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrazole or pyrimidine rings.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry and catalysis.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes, including kinases and phosphodiesterases.
Antimicrobial Activity: Exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Cancer Therapy: Investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory: Shows promise as an anti-inflammatory agent by modulating inflammatory pathways.
Industry
Pharmaceuticals: Used as a building block for the synthesis of various pharmaceutical compounds.
Agrochemicals: Incorporated into agrochemical formulations for pest control.
作用機序
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets
Phosphodiesterases: Inhibits phosphodiesterases, resulting in increased levels of cyclic nucleotides and modulation of cellular responses.
Pathways Involved
Cell Cycle Arrest: Induces cell cycle arrest at specific phases, preventing cell division and proliferation.
Apoptosis Induction: Triggers apoptosis through the activation of caspases and other apoptotic proteins.
類似化合物との比較
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of the methyl group and other substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities and properties.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a methyl group at a different position, leading to variations in reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
5-methyl-1H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-6-5(9-4)3-8-10-6/h2-3H,1H3,(H,8,10) |
InChIキー |
VRCPONPOPURDLH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C(=N1)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



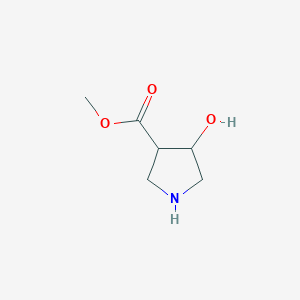

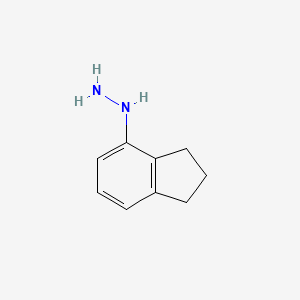

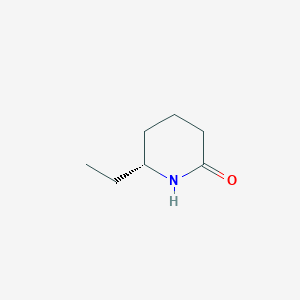
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
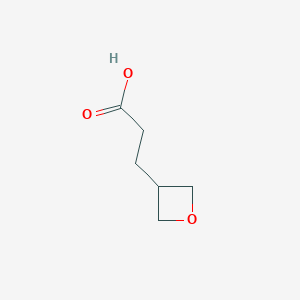
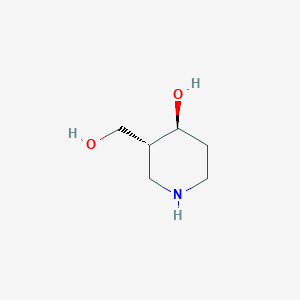
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
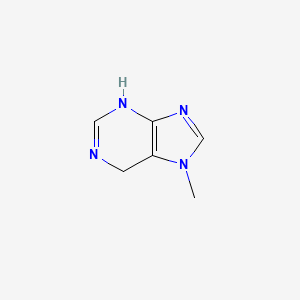
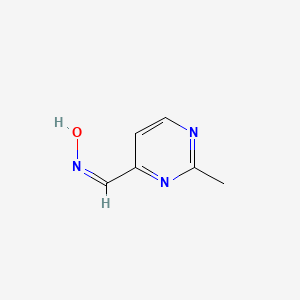
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
